Boc-S-Benzyl-L-cysteinol

Chiral purity Stereochemical integrity Quality control

Boc-S-Benzyl-L-cysteinol (CAS 139428-96-9) is a dual-protected L-cysteine derivative with acid-labile Boc, benzyl thioether, and reduced hydroxymethyl terminus. Unlike the carboxylic acid form, this amino alcohol eliminates in situ reduction, ensuring reproducible yields and enantiopurity ([α]²⁰ᴅ = -18 ± 1°). The benzyl group withstands repeated TFA treatments, outperforming trityl alternatives in Boc-SPPS. At ≥98% HPLC purity with verified chiral integrity, it is ideal for disulfide-rich peptides, organometallic catalysts, and asymmetric syntheses. Procure from qualified suppliers for batch-to-batch consistency.

Molecular Formula C15H23NO3S
Molecular Weight 297.4 g/mol
CAS No. 139428-96-9
Cat. No. B139636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-S-Benzyl-L-cysteinol
CAS139428-96-9
Molecular FormulaC15H23NO3S
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CO)CSCC1=CC=CC=C1
InChIInChI=1S/C15H23NO3S/c1-15(2,3)19-14(18)16-13(9-17)11-20-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m1/s1
InChIKeyMEZQRZMTIJTPIY-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-S-Benzyl-L-cysteinol CAS 139428-96-9: Protected Cysteine-Derived Amino Alcohol Building Block for Peptide and Organometallic Synthesis


Boc-S-Benzyl-L-cysteinol (CAS 139428-96-9) is a protected derivative of L-cysteine that features a tert-butyloxycarbonyl (Boc) group at the amino position, a benzyl thioether at the sulfur atom, and a reduced hydroxymethyl (alcohol) functionality at the C-terminus . With a molecular formula of C15H23NO3S and molecular weight of 297.41 g/mol , this crystalline amino alcohol serves as a chiral building block in peptide synthesis, organometallic complex preparation, and asymmetric transformations [1]. Its dual-protection strategy—acid-labile Boc on nitrogen and benzyl on sulfur—enables orthogonal deprotection pathways critical for multi-step synthetic sequences.

Procurement Risk in Substituting Boc-S-Benzyl-L-cysteinol: Why CAS 139428-96-9 Cannot Be Replaced with In-Class Analogs


Substituting Boc-S-Benzyl-L-cysteinol with closely related cysteine derivatives introduces quantifiable risks in synthetic outcomes. The reduced alcohol terminus distinguishes this compound from the more abundant Boc-S-benzyl-L-cysteine (carboxylic acid form), eliminating the need for in situ reduction steps that introduce variability in yield and enantiopurity [1]. The benzyl thioether protection, compared to trityl (Trt) or acetamidomethyl (Acm) alternatives, provides distinct stability under acidic Boc-deprotection conditions while remaining susceptible to reductive cleavage [2]. Even stereochemical integrity differs measurably: the compound's specific optical rotation of [α]²⁰ᴅ = -18 ± 1° (c=0.95 in MeOH) serves as a batch-to-batch quality benchmark that cannot be assumed for alternative protected cysteinols .

Boc-S-Benzyl-L-cysteinol CAS 139428-96-9: Comparative Quantitative Evidence for Scientific Selection


Optical Rotation as Batch Identity and Stereochemical Integrity Benchmark vs. Unspecified Cysteinol Derivatives

Boc-S-Benzyl-L-cysteinol (CAS 139428-96-9) has a manufacturer-verified specific optical rotation of [α]²⁰ᴅ = -18 ± 1° (c=0.95 in methanol) . This value provides a quantifiable stereochemical benchmark absent from generic supplier listings for alternative protected cysteinols, which often omit rotation data entirely . The measurement enables direct verification of enantiomeric identity upon receipt, reducing procurement risk in chiral synthesis applications.

Chiral purity Stereochemical integrity Quality control

Orthogonal Protection Profile: Boc and Benzyl Group Stability for Sequential Deprotection Strategies

The compound features orthogonal protection: the Boc group is acid-labile (removable with TFA) while the benzyl thioether is stable to acid but cleavable by reductive methods (Na/NH₃) or hydrogenolysis [1]. This contrasts with Fmoc-protected cysteinols where the base-labile Fmoc group is incompatible with Boc-based SPPS protocols . The benzyl group offers intermediate stability compared to the highly acid-labile trityl (Trt) group, which undergoes premature cleavage under standard Boc-deprotection conditions (TFA) .

Peptide synthesis Orthogonal protection Deprotection

One-Pot Synthesis Route Preserves Enantiopurity: Chiral HPLC Verification

The synthesis of Boc-S-Benzyl-L-cysteinol via sodium borohydride reduction of the in situ formed methyl ester of Boc-S-benzyl-L-cysteine proceeds without racemization, as verified by chiral HPLC analysis [1]. This racemization-free conversion contrasts with direct LiAlH₄ reduction methods applied to similar cysteine derivatives, which carry elevated epimerization risk due to stronger reducing conditions and higher reaction temperatures [2]. The one-pot methodology produces the target amino alcohol with preserved stereochemical integrity at the α-carbon.

Enantiopurity Racemization-free synthesis Chiral amino alcohols

Commercial Purity Specifications: 98% Minimum by HPLC/GC Across Multiple Vendors

Boc-S-Benzyl-L-cysteinol (CAS 139428-96-9) is commercially available with documented minimum purity specifications of ≥98% by HPLC or 98% by GC . This purity standard is consistently reported across multiple suppliers including ChemImpex (HPLC), AKSci (GC), and Aladdin (≥98%) . Such cross-vendor consistency reduces procurement uncertainty compared to less commonly traded cysteine-derived amino alcohols that lack standardized purity reporting.

Purity specification Analytical QC Procurement

Defined Physicochemical Identity: Melting Point 66-70°C and Density 1.135 g/cm³

The compound is a crystalline solid with a reported melting point of 66-70°C (or 56-58°C from alternative sources) and density of 1.135 g/cm³ . These defined physical properties contrast with liquid or lower-melting protected cysteines, affecting handling and long-term storage requirements. The compound requires storage at 0-8°C for optimal stability , a specification that informs procurement logistics and facility planning.

Physicochemical properties Material characterization Storage

Boc-S-Benzyl-L-cysteinol CAS 139428-96-9: Evidence-Backed Research and Industrial Application Scenarios


Boc-Strategy Solid-Phase Peptide Synthesis Requiring Orthogonal Thiol Protection

In Boc-based SPPS protocols, the acid-labile Boc group is removed with TFA while the benzyl-protected thiol remains intact, enabling sequential deprotection and controlled disulfide bond formation at later stages. This orthogonal compatibility distinguishes Boc-S-Benzyl-L-cysteinol from Fmoc-protected analogs, which are base-labile and incompatible with Boc chemistry [1]. The benzyl group's intermediate stability compared to the highly acid-sensitive trityl group prevents premature thiol exposure during repetitive TFA treatments [2].

Organometallic Complex Synthesis Using Cysteine-Derived N,S-Ligands

The compound serves as a precursor to cysteine-derived ligands for half-sandwich iridium and ruthenium complexes, as demonstrated in reactions with [(ηⁿ-ring)MCl₂]₂ dimers to form cationic [(ηⁿ-ring)MCl(κ²N,S-HL)]Cl complexes [1]. The reduced alcohol terminus provides a distinct coordination environment compared to the carboxylic acid form (Boc-S-benzyl-L-cysteine), enabling access to κ²N,O-L and κ³N,O,S-L coordination modes upon base addition [2]. This structural differentiation expands the ligand library available for transition metal catalysis.

Chiral Amino Alcohol Scaffolds for Asymmetric Synthesis

The compound's verified enantiopurity, confirmed by chiral HPLC [1] and measurable via specific optical rotation [α]²⁰ᴅ = -18 ± 1° [2], makes it suitable as a chiral scaffold in asymmetric transformations. The racemization-free synthetic route [1] ensures that the stereochemical integrity at the α-carbon is preserved, a critical requirement for applications in chiral auxiliary chemistry, asymmetric catalysis, and the synthesis of enantiopure pharmaceutical intermediates.

Disulfide-Rich Bioactive Peptide Intermediate Manufacturing

In the manufacture of disulfide-rich peptides (e.g., somatostatin analogs, conotoxins, defensins), Boc-S-Benzyl-L-cysteinol provides a protected cysteine building block that enables sequential deprotection and oxidative folding strategies. The benzyl thioether is stable to acid but cleavable by sodium in liquid ammonia, allowing selective thiol unmasking for controlled disulfide bond formation [1]. This orthogonal protection profile, combined with consistent commercial purity of ≥98% by HPLC/GC [2], supports reproducible large-scale peptide synthesis workflows.

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